1,4-Dihydroxy-5-nitroanthracene-9,10-dione is an organic compound with the molecular formula and a molecular weight of 285.21 g/mol. This compound is characterized by the presence of two hydroxyl groups and one nitro group positioned at the 1, 4, and 5 positions of the anthraquinone backbone, respectively. Its unique structural features make it significant in various scientific domains, including chemistry, biology, and medicine.
1,4-Dihydroxy-5-nitroanthracene-9,10-dione can be classified as an anthraquinone derivative. Anthraquinones are a class of organic compounds that are widely recognized for their applications in dye chemistry and as intermediates in organic synthesis. The specific compound in question is notable for its potential applications in biological research due to its unique reactivity and interaction with cellular components .
Several methods exist for synthesizing 1,4-dihydroxy-5-nitroanthracene-9,10-dione:
The nitration reaction typically proceeds under controlled conditions to optimize yield and purity. Industrial production methods mirror these laboratory techniques but are scaled up using large reactors for efficiency. The resulting product is often purified via recrystallization or chromatography to remove any unreacted materials or byproducts.
The molecular structure of 1,4-dihydroxy-5-nitroanthracene-9,10-dione includes:
| Property | Value |
|---|---|
| CAS Number | 27573-16-6 |
| Molecular Formula | |
| Molecular Weight | 285.21 g/mol |
| InChI Key | PYFMQENJTJWYPQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C(=C1)N+[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O |
1,4-Dihydroxy-5-nitroanthracene-9,10-dione can undergo several chemical reactions:
The conditions for these reactions vary based on desired outcomes but typically involve standard laboratory practices such as controlling temperature and pressure to optimize yields.
The mechanism of action for 1,4-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets within biological systems. The hydroxyl and nitro groups significantly influence its reactivity:
While specific physical properties such as density or boiling point are not readily available, the compound's melting point can be inferred through its structural characteristics.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 285.21 g/mol |
| LogP | 2.30460 |
| Polar Surface Area | 120.42 Ų |
1,4-Dihydroxy-5-nitroanthracene-9,10-dione has several applications across different fields:
This compound exemplifies how modifications in molecular structure can lead to significant variations in chemical behavior and potential applications across scientific disciplines.
CAS No.: 52946-22-2
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3